2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

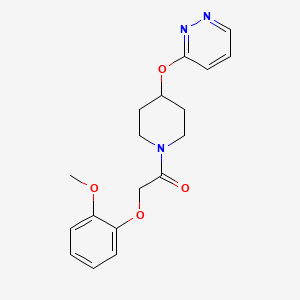

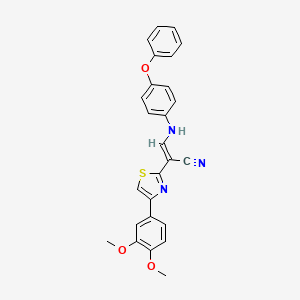

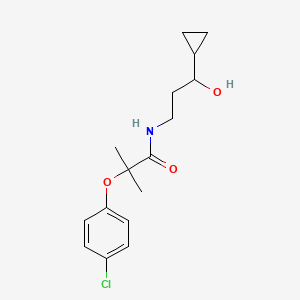

The compound “2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate” is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom . The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature. The thiocyanate group (-SCN) is a pseudohalogen compound, which often contributes to the reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a thiazole ring substituted with an amino group at the 2-position and a tert-butyl group at the 4-position. Additionally, a thiocyanate group would be attached to the 5-position of the thiazole ring .Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and their sulfur and nitrogen atoms can bind to transition metals . The amino group might be involved in acid-base reactions, and the thiocyanate group could participate in ligand exchange reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Thiazoles typically exhibit aromatic stability. The presence of the polar thiocyanate group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Antimicrobial and Anti-Inflammatory Agents : The compound has been used in the synthesis of 4-aryl-2-Amino thiazoles with potential antimicrobial and anti-inflammatory activities (Giridhar, Reddy, Kumar, & Chandra Mouli, 2008).

Insecticidal Activity : It's also involved in the design and synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, which exhibit good insecticidal activities against certain pests (Wang et al., 2011).

Antitumor Activity : Research has been conducted on derivatives of this compound for potential antitumor activities. For instance, a specific derivative showed good antitumor activity against the Hela cell line (叶姣 et al., 2015).

Synthesis of Novel Compounds

Synthesis of Thiazole Derivatives : It is utilized in the synthesis of various thiazole derivatives, which are key components in complex heterocyclic cores of antibiotics (Martin, Verrier, Hoarau, & Marsais, 2008).

Development of Calcium Antagonists : This compound contributes to the development of novel calcium antagonists with dual activities, including Ca(2+) overload inhibition and antioxidant activity (Kato et al., 1999).

Material Science and Organic Synthesis

Light Emitting Diode (LED) Development : The compound is instrumental in the development of white organic light emitting diodes (WOLEDs), demonstrating the potential in materials science (Zhang et al., 2016).

Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines : It's used in efficient synthetic routes for new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives, showcasing its utility in organic synthesis (Litvinchuk, Bentya, Rusanov, & Vovk, 2021).

Wirkmechanismus

Target of Action

It is known that 2-aminothiazole derivatives, which include 2-amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is suggested that 2-aminothiazole derivatives interact with their targets, leading to inhibition of cell proliferation .

Biochemical Pathways

It is known that 2-aminothiazole derivatives can affect a wide range of biochemical pathways, leading to their anticancer effects .

Result of Action

It is known that 2-aminothiazole derivatives can inhibit the proliferation of various human cancerous cell lines .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate is part of the 2-aminothiazole class of compounds, which have been shown to interact with a wide range of biomolecules . These interactions can influence various biochemical reactions, potentially affecting the function of enzymes and proteins .

Cellular Effects

Other 2-aminothiazole derivatives have been shown to exhibit potent inhibitory activity against a range of human cancerous cell lines . This suggests that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

(2-amino-4-tert-butyl-1,3-thiazol-5-yl) thiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S2/c1-8(2,3)5-6(12-4-9)13-7(10)11-5/h1-3H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFYJPFYRDFWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)N)SC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2715456.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2715458.png)

![6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2715459.png)

![7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2715460.png)

![4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B2715469.png)